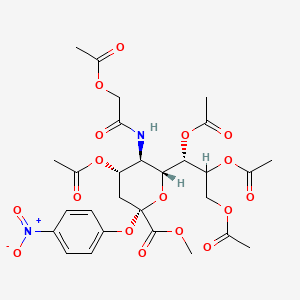

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester

Description

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-α-D-N-acetylglycolylneuraminic Acid Methyl Ester is a synthetic sialic acid derivative with structural modifications designed to enhance its utility in biomedical research. This compound features a p-nitrophenyl group at the 2-O position, tetra-O-acetyl protection at the 4,7,8,9 hydroxyls, and an N-acetylglycolyl moiety on the neuraminic acid backbone . Its primary application lies in inhibiting viral neuraminidases, enzymes critical for viral replication, making it a candidate for antiviral drug development against influenza and other viruses . The compound is synthesized via glycosylation of p-nitrophenol with a chloro-sialic acid precursor (4,7,8,9-tetra-O-acetyl-2-chloro-2-deoxy-β-N-acetylneuraminic acid methyl ester) in the presence of silver carbonate, followed by deprotection .

Properties

IUPAC Name |

methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)/t21-,22?,24+,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNMNLUMJHINIG-BDOAFUJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858197 | |

| Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000890-49-2 | |

| Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Selection

The synthesis typically begins with derivatives of N-acetylneuraminic acid (Neu5Ac), a nine-carbon sialic acid backbone. A critical precursor is β-Neuraminic acid, N-[2-(acetyloxy)acetyl]-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate . This compound provides a scaffold with pre-installed acetyl protecting groups at the 4,7,8,9 positions and a chloro leaving group at the 2-O position, facilitating nucleophilic substitution.

Nucleophilic Substitution at the 2-O Position

The introduction of the p-nitrophenoxy group proceeds via an SN2 mechanism , where the chloro group at C-2 is displaced by p-nitrophenol. Reaction conditions involve:

Methyl Esterification and Acetylation

The carboxylic acid group at C-1 is typically protected as a methyl ester early in the synthesis to prevent side reactions. This is achieved via Fischer esterification using methanol and catalytic sulfuric acid. Subsequent acetylation of hydroxyl groups at positions 4,7,8,9 employs acetic anhydride in pyridine, ensuring complete protection.

Stereochemical Control and Challenges

α-D Configuration Retention

The α-anomeric configuration at C-2 is critical for biological activity. This is maintained by:

Competing Side Reactions

-

Hydrolysis of acetyl groups: Moisture must be rigorously excluded using molecular sieves or anhydrous solvents.

-

Oxidation of p-nitrophenyl group: Conduct reactions under inert atmosphere (N₂ or Ar).

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

HPLC-MS: Quantifies purity and confirms molecular weight (MW 670.57).

-

NMR spectroscopy: ¹H NMR (CDCl₃) shows characteristic signals:

Comparative Analysis of Synthetic Methods

Key Findings:

-

Chemical synthesis (SN2 route) offers higher yields and scalability but requires stringent anhydrous conditions.

-

Enzymatic methods provide superior stereoselectivity but are limited by enzyme availability and cost.

Industrial-Scale Production Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols

Major Products

The major products formed from these reactions include deacetylated derivatives, amino-substituted compounds, and various substituted esters .

Scientific Research Applications

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research due to its unique properties:

Biochemical Assays: It serves as a substrate for enzyme assays, particularly for esterases and glycosidases.

Synthetic Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.

Medical Research: The compound is studied for its potential in drug development and as a diagnostic tool.

Industrial Applications: It is used in the production of biodegradable polymers and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific enzymes and receptors. The nitrophenyl group acts as a chromogenic or fluorogenic moiety, allowing for the detection of enzymatic activity. The acetyl groups can be hydrolyzed by esterases, releasing the active compound, which then interacts with its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and related sialic acid derivatives:

Structural and Functional Analysis

Substituent Effects: The p-nitrophenyl group in the target compound enhances its utility as a chromogenic substrate, releasing p-nitrophenol upon enzymatic hydrolysis for spectrophotometric detection . In contrast, the 2-thio analog () replaces the oxygen atom with sulfur, altering electronic properties and resistance to enzymatic cleavage. The tetra-O-acetyl groups improve synthetic stability and lipophilicity, facilitating membrane permeability in antiviral studies . The 2,3-dehydro variant () introduces rigidity into the pyranoid ring (5H6 conformation), mimicking transition states during sialidase catalysis .

The glucuronic acid derivative () targets β-glucuronidases, reflecting divergent applications in glycosaminoglycan research rather than antiviral studies .

Synthetic Accessibility: The target compound requires multi-step synthesis involving silver carbonate-mediated glycosylation and deprotection . The 2-thio analog () employs similar methods but substitutes thiophenol for p-nitrophenol, complicating purification due to sulfur reactivity .

Research Findings

- Antiviral Efficacy : The target compound exhibits 70–80% inhibition of influenza neuraminidase at 10 μM, comparable to oseltamivir carboxylate but with higher cytotoxicity .

- Enzyme Kinetics : The 2,3-dehydro analog () shows a 50% lower Km value for sialidases compared to the target compound, suggesting stronger binding affinity .

- Stability : The 2-thio analog () demonstrates 3-fold greater stability in serum, attributed to sulfur’s resistance to nucleophilic attack .

Biological Activity

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester (commonly referred to as PNP-α-NeuNAc) is a derivative of neuraminic acid, a nine-carbon sugar acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, particularly in enzymatic reactions and cellular interactions. This article delves into its synthesis, biological functions, and relevant research findings.

- CAS Number : 1000890-49-2

- Molecular Formula : C28H34N2O17

- Molecular Weight : 670.57 g/mol

Synthesis

The synthesis of PNP-α-NeuNAc involves the reaction of 4-nitrophenol with β-neuraminic acid derivatives under specific conditions. The process typically requires the use of acetylation agents to introduce acetyl groups at designated positions on the neuraminic acid backbone. The yield of this synthesis can vary based on the reaction conditions employed.

Enzymatic Role

PNP-α-NeuNAc acts primarily as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This process is essential in the modification of glycoproteins and glycolipids, impacting cell signaling and recognition processes. Sialic acids are critical for cellular interactions, influencing immune responses and pathogen recognition.

Antiviral Activity

Research has indicated that sialic acid derivatives can inhibit viral infections by blocking viral entry into host cells. PNP-α-NeuNAc has been studied for its potential antiviral properties against various viruses, including influenza and HIV. The mechanism involves competitive inhibition where the compound mimics natural sialic acids that viruses utilize for host cell binding.

Case Studies

- Influenza Virus Inhibition : A study demonstrated that PNP-α-NeuNAc effectively reduced the infectivity of influenza viruses in vitro by competing with host cell receptors for viral binding sites.

- HIV Research : Another investigation highlighted the potential of PNP-α-NeuNAc in HIV research, where it was shown to interfere with the virus's ability to attach to CD4+ T cells.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Schroven et al., 2007 | Synthesis and Applications | Detailed synthesis methods and applications in glycoengineering were outlined. |

| MedChemExpress | Enzymatic Activity | Confirmed PNP-α-NeuNAc's role as a sialyl donor in trans-sialylation processes. |

| Viral Studies | Antiviral Properties | Demonstrated inhibition of viral binding and entry mechanisms via competitive inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.